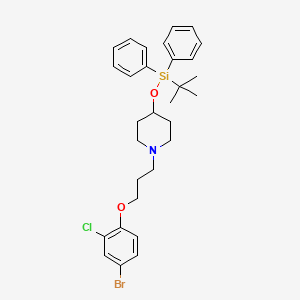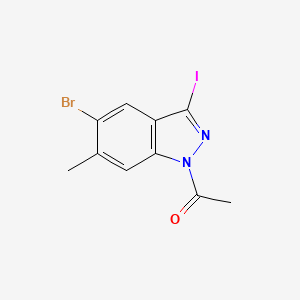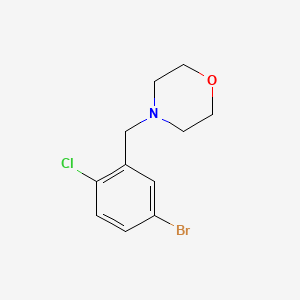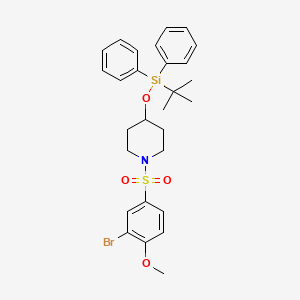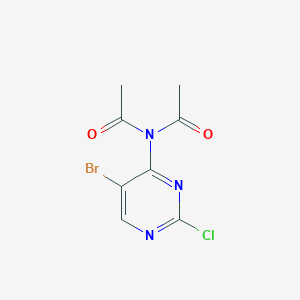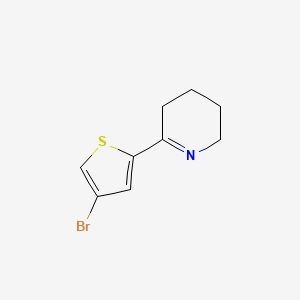
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Vue d'ensemble
Description
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine (6-BTTP) is an organic compound belonging to the class of pyridines. It is a colorless and slightly viscous liquid at room temperature and is soluble in many organic solvents. 6-BTTP is a member of the family of heterocyclic compounds, which are compounds containing a ring structure with at least one atom of a different element than carbon. 6-BTTP has been widely studied for its possible use in a variety of applications, such as its potential as a pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide.
Applications De Recherche Scientifique
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied extensively for its potential use in a variety of scientific research applications. In particular, it has been studied as a possible pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide. In the pharmaceutical field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as an anti-inflammatory agent and as an anticonvulsant. In the industrial field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as a catalyst in organic synthesis reactions. In the agricultural field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as an insecticide.
Mécanisme D'action
The mechanism of action of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is not fully understood. However, it is believed that 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has an effect on the nervous system, specifically on the neurotransmitters serotonin and gamma-aminobutyric acid (GABA). In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have anti-inflammatory and anticonvulsant effects. In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the neurotransmitters serotonin and GABA, as well as on the enzyme COX-2. Furthermore, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the levels of various hormones, such as cortisol, and on the levels of enzymes involved in energy metabolism, such as glucose-6-phosphatase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine for use in laboratory experiments is its low toxicity, which makes it safe for use in laboratory settings. In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is relatively stable and has a low vapor pressure, which makes it suitable for use in experiments that require long-term storage. However, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is not soluble in water and is sensitive to light, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine. These include further studies on its potential use as a pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide. In addition, further studies could be conducted to explore the mechanism of action of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine and to better understand its biochemical and physiological effects. Finally, further studies could be conducted to explore the advantages and limitations of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine for use in laboratory experiments.
Propriétés
IUPAC Name |
6-(4-bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDBZNEJXZCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)

![tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B1381141.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
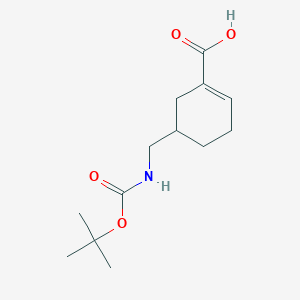
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
